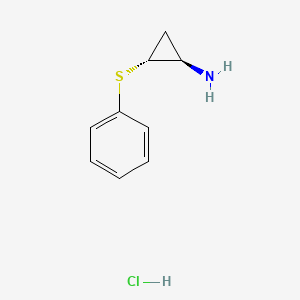

(1R,2R)-2-Phénylsulfanylcyclopropan-1-amine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclopropane ring substituted with a phenylsulfanyl group and an amine group, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride

- Molecular Formula : C10H12ClN1S1

- Molecular Weight : 215.73 g/mol

- CAS Number : 2470279-97-9

The compound features a cyclopropane ring substituted with a phenylsulfanyl group and an amine group, which contributes to its unique reactivity and application potential.

Organic Synthesis

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride serves as a chiral building block for synthesizing more complex molecules. Its structure allows for the development of enantioselective catalysts and ligands, which are crucial in asymmetric synthesis processes.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Secondary amines, tertiary amines |

| Nucleophilic Substitution | Amines, thiols | Substituted cyclopropane derivatives |

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and other neuropsychiatric conditions.

Biological Research

In biological studies, (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride acts as a biochemical probe. Its interaction with specific enzymes and receptors makes it valuable for studying biochemical pathways.

Case Study 1: Neurotransmitter Modulation

A study on rodent models demonstrated that administering (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine resulted in a significant increase in serotonin levels. This suggests potential antidepressant-like effects and warrants further investigation into its therapeutic applications for mood disorders.

Case Study 2: Behavioral Assessment

Another investigation assessed the behavioral outcomes in mice treated with this compound. The results indicated a notable reduction in anxiety-like behaviors measured by standard tests such as the elevated plus maze and open field test, supporting its potential anxiolytic properties.

Case Study 3: Pharmacokinetics

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride. The compound exhibited a half-life conducive to therapeutic use, making it a candidate for further development as a pharmacological agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the use of chiral rhodium catalysts to achieve enantioselective cyclopropanation . The reaction conditions often involve the use of diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized chiral catalysts to ensure high yield and enantiomeric purity. The process may also include steps for the purification and crystallization of the hydrochloride salt to obtain the final product in a stable form.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted cyclopropane derivatives.

Mécanisme D'action

The mechanism of action of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form specific interactions with active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other chiral cyclopropane derivatives such as (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol and (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol .

Uniqueness

What sets (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride apart is its specific substitution pattern, which imparts unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring high enantioselectivity and specific molecular interactions.

Activité Biologique

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride

- Molecular Formula : C10H12ClN1S1

- Molecular Weight : 215.73 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the structural formula.

The biological activity of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and dopamine pathways. This modulation could have implications for mood regulation and neuropsychiatric disorders.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine:

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine on neurotransmitter levels, researchers observed a significant increase in serotonin levels in rodent models. This suggests potential antidepressant-like effects, warranting further investigation into its therapeutic applications for mood disorders.

Case Study 2: Behavioral Assessment

Another study focused on the behavioral outcomes of administering this compound to mice. The results indicated a notable reduction in anxiety-like behaviors, as assessed by standard tests such as the elevated plus maze and open field test. These findings support the hypothesis that (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine may possess anxiolytic properties.

Case Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine has favorable absorption and distribution characteristics. The compound demonstrated a half-life conducive to therapeutic use, making it a candidate for further development as a pharmacological agent.

Propriétés

IUPAC Name |

(1R,2R)-2-phenylsulfanylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c10-8-6-9(8)11-7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELZSLALSHPFKT-VTLYIQCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1SC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1SC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.